Aureonuclemycin

Description

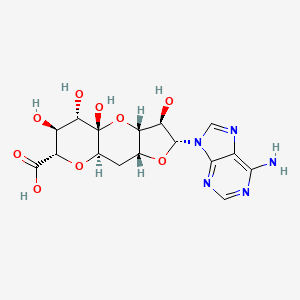

Aureonuclemycin (ANM) is a nucleoside antibiotic complex produced by Streptomyces aureus strain SPRI-371. It comprises two primary variants: this compound A (C₁₆H₁₉N₅O₉) and this compound B (C₁₀H₁₃N₅O₃). ANM A is structurally analogous to adenosine-based herbicides, while ANM B contains a 5’-deoxyadenosine moiety, conferring distinct antibacterial properties .

Properties

Molecular Formula |

C16H19N5O9 |

|---|---|

Molecular Weight |

425.35 g/mol |

IUPAC Name |

(1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylic acid |

InChI |

InChI=1S/C16H19N5O9/c17-12-6-13(19-2-18-12)21(3-20-6)14-8(23)9-4(28-14)1-5-16(27,30-9)11(24)7(22)10(29-5)15(25)26/h2-5,7-11,14,22-24,27H,1H2,(H,25,26)(H2,17,18,19)/t4-,5-,7-,8-,9+,10+,11+,14-,16-/m1/s1 |

InChI Key |

OJKCJHCMNLAGNV-LSXCWCRBSA-N |

Isomeric SMILES |

C1[C@@H]2[C@@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O[C@@]5([C@@H]1O[C@@H]([C@H]([C@@H]5O)O)C(=O)O)O |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC5(C1OC(C(C5O)O)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Aureonuclemycin is primarily produced through the fermentation of Streptomyces aureus. The industrial fermentation process involves optimizing conditions such as rotation speed, pressure, inoculum age, and dissolved oxygen levels. For instance, a 20 m³ fermentation tank with a rotation speed of 170 rpm, a pressure of 0.05 MPa, and an inoculum age of 36-40 hours is used. The dissolved oxygen level is maintained at 1-30% within 40-80 hours and at >60% in the later period, resulting in a yield of over 3700 mg/L .

Chemical Reactions Analysis

Aureonuclemycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include sulfuric acid for pH adjustment and ethanol for resolution. The major products formed from these reactions are the two forms of this compound with different molecular formulas .

Scientific Research Applications

Aureonuclemycin has a wide range of scientific research applications. It has shown significant antibacterial activity against various pathogens, including Xanthomonas oryzae and Xanthomonas citri. In vivo experiments have demonstrated its protective and therapeutic activity against diseases in rice and citrus plants. Additionally, its lower dosage and production cost compared to commercial drugs make it a promising candidate for agricultural applications .

Mechanism of Action

The mechanism of action of aureonuclemycin involves its interaction with bacterial cells, leading to the inhibition of essential cellular processes. The molecular targets and pathways involved in its antibacterial activity are still under investigation, but it is believed to interfere with nucleic acid synthesis and protein production .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of ANM with Herbicidins

| Parameter | Aureonuclemycin (ANM) | Herbicidins (e.g., Herbicidin F) |

|---|---|---|

| Core Structure | Adenosine derivative | Tricyclic diterpene core |

| Tailoring Modifications | Lacks hydroxylation on acyl groups | Tiglyl moiety hydroxylation via P450 |

| Biosynthetic Genes | Homologous to her/hbc clusters | Includes hbcI/her11 (P450 oxidase) |

| Structural Diversity | Limited to A/B variants | High (propionyl, isobutyryl analogues) |

| Primary Activity | Antibacterial | Herbicidal and antibacterial |

| Production Yield | High (~3,900 mg/L) | Low (optimization challenges) |

| Applications | Agricultural bactericide | Herbicide development |

Table 2: Efficacy Comparison of ANM and Commercial Bactericides

| Compound | Target Disease | Effective Dose (mg/L) | Efficacy (%) | Key Advantage/Limitation |

|---|---|---|---|---|

| ANM A | Rice bacterial leaf blight | 188 | 40 (10 days) | Superior early prevention vs. bismerthiazol |

| Bismerthiazol | Rice bacterial leaf blight | 200 (20% formulation) | 20 (10 days) | Lower cost but resistance reported |

| ANM A | Citrus canker | 187.5 | 85 | Outperforms copper compounds in field |

| Copper-based agents | Citrus canker | 200 | 70 | Environmental toxicity concerns |

Key Comparative Insights

Structural Flexibility vs. Specificity :

- Herbicidins exhibit broader structural diversity due to substrate-flexible acyltransferases (e.g., HbcH), enabling diverse analogues . ANM’s simpler pathway restricts variability but enhances production reproducibility .

Mechanistic Differences: ANM A’s adenosine-like structure disrupts bacterial nucleotide metabolism, while herbicidins target plant-specific pathways (e.g., photosynthesis) .

Agricultural Utility :

- ANM’s high yield and potency against Xanthomonas make it a promising bactericide, though phytotoxicity necessitates careful application timing . In contrast, herbicidins remain niche due to herbicidal dominance and lower microbial yields .

Resistance Management: ANM’s novel mechanism offers an alternative to copper and bismerthiazol, which face widespread resistance in Xanthomonas populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.